Benzo[d]thiazol-2-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone
Description
Benzo[d]thiazol-2-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone is a benzothiazole-piperidine hybrid compound featuring a benzyloxymethyl substituent on the piperidine ring. The benzothiazole core is known for its electron-rich aromatic system, which facilitates π-π interactions in receptor binding, while the piperidine moiety contributes to conformational flexibility and basicity, influencing pharmacokinetic properties such as solubility and membrane permeability .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(phenylmethoxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c24-21(20-22-18-8-4-5-9-19(18)26-20)23-12-10-17(11-13-23)15-25-14-16-6-2-1-3-7-16/h1-9,17H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHCZCJRXWTXLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzo[d]thiazol-2-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular and anti-inflammatory properties. The primary targets of these compounds are often enzymes or receptors involved in these biological processes.
Mode of Action
The mode of action of benzothiazole derivatives can vary depending on the specific derivative and its targets. For instance, some benzothiazole derivatives have been found to inhibit the enzyme cyclooxygenase (COX), which plays a key role in inflammation. By inhibiting COX, these compounds can reduce the production of pro-inflammatory prostaglandins, thereby exerting an anti-inflammatory effect.
Biochemical Pathways
The biochemical pathways affected by benzothiazole derivatives can also vary. In the case of anti-tubercular activity, benzothiazole derivatives have been found to inhibit the target DprE1, a crucial enzyme for the synthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis. By inhibiting this enzyme, these compounds can disrupt the synthesis of the bacterial cell wall, leading to the death of the bacteria.
Result of Action
The result of the action of benzothiazole derivatives can include the inhibition of bacterial growth in the case of anti-tubercular activity, or the reduction of inflammation in the case of anti-inflammatory activity. These effects are achieved at the molecular and cellular level through the inhibition of key enzymes or receptors.
Action Environment
The action, efficacy, and stability of benzothiazole derivatives can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature. For instance, the crystal structure of similar compounds can be influenced by temperature
Biological Activity
Benzo[d]thiazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound Benzo[d]thiazol-2-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone is a complex organic molecule that combines a benzothiazole moiety with a piperidine structure, which may enhance its pharmacological profile.
Chemical Structure
The chemical structure of this compound features:
- A benzothiazole ring , which is known for its role in various biological activities.
- A piperidine ring , which contributes to the compound's interaction with biological targets.
This unique combination potentially allows for enhanced activity against various diseases.
Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives as anticancer agents. For instance, compounds with similar structures have shown significant inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines, such as A431 and A549 . The mechanism often involves the modulation of key signaling pathways like AKT and ERK, which are crucial for cell survival and proliferation.
| Compound | Activity | Cell Lines | Mechanism |
|---|---|---|---|
| B7 | Anticancer | A431, A549 | Inhibition of AKT and ERK pathways |
| 8j | Apoptosis Induction | U937, MCF-7 | Activation of procaspase-3 to caspase-3 |
Anti-inflammatory Properties
Benzothiazole derivatives have also been recognized for their anti-inflammatory effects. Compounds similar to this compound have been shown to decrease levels of inflammatory cytokines such as IL-6 and TNF-α, indicating a dual role in combating both cancer and inflammation .
Mechanistic Studies
Mechanistic studies on benzothiazole derivatives suggest that their biological activity is closely linked to their ability to interact with specific molecular targets. For example:
- Caspase Activation : Certain derivatives induce apoptosis through the activation of procaspase pathways.
- Cytokine Modulation : The inhibition of pro-inflammatory cytokines suggests a potential therapeutic application in inflammatory diseases.
Case Studies
- Study on Compound B7 : This compound exhibited significant anticancer properties by inhibiting cell migration and promoting apoptosis in lung cancer cell lines. The study confirmed its efficacy through Western blot analysis showing reduced signaling through AKT and ERK pathways .
- Evaluation of Derivatives 8j and 8k : These compounds were tested against cancer cell lines with varying expression levels of procaspase-3. They demonstrated selective anticancer activity by effectively activating apoptosis mechanisms specifically in procaspase-overexpressing cells .
Comparison with Similar Compounds
Compound 3a : Piperidin-1-yl-(6-(2-(piperidin-1-yl)ethoxy)benzo[d]thiazol-2-yl)methanone
- Structural Differences :
- Lacks the benzyloxymethyl group; instead, it has a piperidine-ethoxy linker at the 6-position of the benzothiazole.
- Contains a secondary piperidine ring connected via an ethoxy chain.
Compound 4c : (3,5-Dimethylpiperidin-1-yl)(6-(3-(3,5-dimethylpiperidin-1-yl)propoxy)-benzo[d]thiazol-2-yl)methanone
- Structural Differences :
- Features 3,5-dimethylpiperidine groups and a propoxy linker.
- Increased hydrophobicity due to methyl substituents and longer propoxy chain.
- Key Findings :
Triazine-Core Benzothiazole Hybrids
Compound 38 : 2,4,6-Tris(4-(-(2-(4-(benzofuran-2-yl)thiazol-2-yl)hydrazono)-methyl)phenoxy)-1,3,5-triazine
Compound 40 : 2,4,6-Tris(4-(-(2-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)hydrazono)methyl)phenoxy)-1,3,5-triazine
- Structural Differences :
- Star-shaped triazine core with benzothiazole-thiazole hydrazone arms (Compound 40) vs. benzofuran-thiazole arms (Compound 38).
- Higher molecular weight (~1,200–1,300 Da) compared to the target compound (~395 Da).
- Reduced cellular uptake due to large size but improved thermal stability .
Trifluoromethoxy- and Cyclopropane-Functionalized Analogs
Compound 87 : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-butoxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide
- Structural Differences :
- Replaces benzothiazole-piperidine with a thiazole-cyclopropane-carboxamide scaffold.
- Incorporates a trifluoromethoxy group, enhancing electron-withdrawing effects.
- Key Findings: The trifluoromethoxy group increases resistance to enzymatic degradation.
Piperidine-Triazole Ureas (MAGL Inhibitors)
JJKK-048 : 4-[bis-(Benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl(1H-1,2,4-triazol-1-yl)methanone
- Structural Differences: Combines a piperidine-triazole urea core with bis-benzodioxole groups. Absence of benzothiazole; focuses on monoacylglycerol lipase (MAGL) inhibition.
- Key Findings :
Critical Analysis of Structural-Property Relationships
- Substituent Effects :
- Benzyloxymethyl vs. Methylpiperidine : The benzyloxymethyl group in the target compound may offer intermediate lipophilicity compared to methylated analogs, balancing solubility and membrane permeability .
- Linker Length : Ethoxy/propoxy linkers in Compounds 3a/4c increase flexibility but may reduce binding affinity due to entropic penalties .
- Electron-Withdrawing Groups : Trifluoromethoxy in Compound 87 enhances metabolic stability over benzyloxy, which is prone to oxidative cleavage .
- Hybrid Scaffolds : Triazine-core compounds (e.g., 40) demonstrate divergent applications (e.g., nucleic acid targeting) compared to the target compound’s likely neurological focus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
